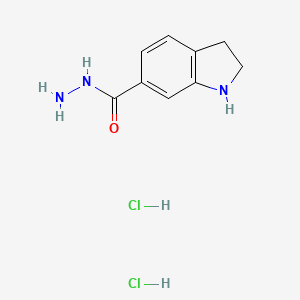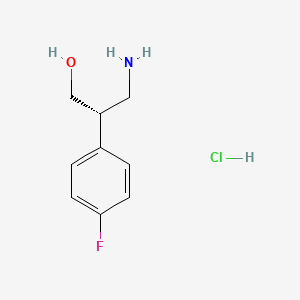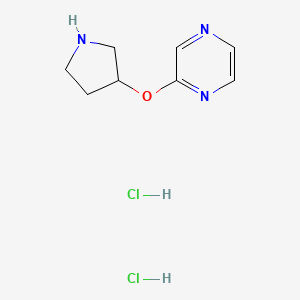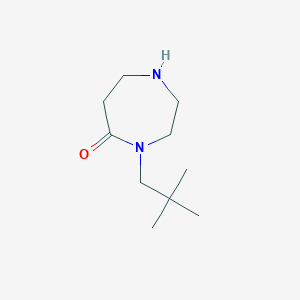
4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one
Descripción general
Descripción
“4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one” is a diazepanone derivative. Diazepanones are a class of compounds that contain a seven-membered diazepane ring with a ketone functional group. The “2,2-Dimethylpropyl” substituent is a branched alkyl group .
Synthesis Analysis
The synthesis of diazepanone derivatives often involves cyclization reactions, but the specific synthesis route for this compound is not clear from the available information .
Molecular Structure Analysis
The molecular structure of this compound would include a seven-membered diazepane ring with a ketone functional group at the 5-position and a “2,2-Dimethylpropyl” substituent at the 4-position .
Chemical Reactions Analysis
As a diazepanone, this compound could potentially undergo reactions typical of ketones, such as nucleophilic addition. The “2,2-Dimethylpropyl” substituent might also influence the compound’s reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Crystal Structures : 1,4-Diazepine derivatives, including 4-(2,2-Dimethylpropyl)-1,4-diazepan-5-one, have been synthesized and their crystal structures determined by X-ray crystallographic methods. These compounds exhibit various conformations like chair and boat, contributing to their potential as drug molecules (Velusamy et al., 2015).
Therapeutic Applications
- Dipeptidyl Peptidase IV Inhibitors for Diabetes : Optimization of 1,4-diazepan-2-one derivatives has led to the development of potent and selective inhibitors for DPP-4, which are significant in the treatment of type 2 diabetes (Liang et al., 2007).
Methodological Advances
- Microwave-Assisted Synthesis : A microwave-assisted synthesis method has been developed for 1,4-diazepan-5-ones, demonstrating an efficient approach to access various 1,4-diazepane derivatives (Wlodarczyk et al., 2007).
- Conversion Using Microwave Irradiation : Rapid conversion of 2,6-diarylpiperidin-4-ones into 2,7-diaryl-[1,4]-diazepan-5-ones has been developed using microwave irradiation, indicating a methodological advancement in the synthesis of such compounds (Gopalakrishnan et al., 2007).
Chemical and Physical Properties
- NMR Spectroscopic and Theoretical Studies : The isomerism of dimethyl benzodiazepine derivatives has been investigated through NMR spectroscopy, providing insights into the chemical behavior and stability of such compounds (Michalik et al., 2022).
- Diazepane Ring Formation : Studies on the reaction of aminoazirine with malonimides leading to 1,4-diazepine derivatives have been conducted, illustrating the processes involved in diazepane ring formation (Scholl et al., 1978).
Potential Pharmacological Uses
- Antidepressant/Anxiolytic and Anti-Nociceptive Effects : Novel 2-substituted 1,4-Benzodiazepine-2-ones, related to this compound, have shown promising antidepressant and anti-nociceptive effects in initial experiments, indicating potential pharmacological applications (Singh et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,2-dimethylpropyl)-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)8-12-7-6-11-5-4-9(12)13/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCNFAPKXCMJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



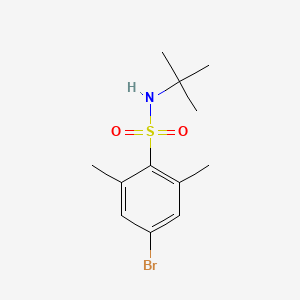
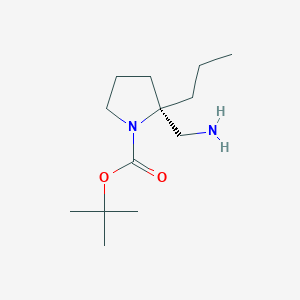
![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)
![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)

![Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate](/img/structure/B1408251.png)
